REACTION_SMILES
|
[C:24](=[O:25])([c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)[N:32]=[C:33]=[S:34].[CH:15]([N:16]([CH2:17][CH3:18])[CH:19]([CH3:20])[CH3:21])([CH3:22])[CH3:23].[Cl:35][CH2:36][Cl:37].[ClH:1].[ClH:2].[nH:3]1[c:4]([CH:12]([CH3:13])[NH2:14])[n:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2>>[nH:3]1[c:4]([CH:12]([CH3:13])[NH:14][C:33]([NH2:32])=[S:34])[n:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(N=C=S)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)c1nc2ccccc2[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NC(N)=S)c1nc2ccccc2[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |